molecular formula C17H16BrN5O2 B6478819 3-[(4-bromophenyl)methyl]-1,7,8-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 887461-73-6

3-[(4-bromophenyl)methyl]-1,7,8-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No. B6478819
CAS RN: 887461-73-6
M. Wt: 402.2 g/mol
InChI Key: OIKXBWAEOTXBMX-UHFFFAOYSA-N
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Description

3-[(4-bromophenyl)methyl]-1,7,8-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C17H16BrN5O2 and its molecular weight is 402.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(4-bromophenyl)methyl]-1,7,8-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is 401.04874 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[(4-bromophenyl)methyl]-1,7,8-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-bromophenyl)methyl]-1,7,8-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities

A newly synthesized pyrazoline derivative, which shares a similar structure with the compound , has been studied for its biological activities . This compound has shown confirmed biological and pharmacological activities .

Antioxidant Properties

The pyrazoline derivative has also been studied for its antioxidant properties . Cells produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways, and these compounds increase dramatically under cellular damage . The pyrazoline derivative has shown potential in combating these effects .

Neurotoxic Potentials

The same pyrazoline derivative has been investigated for its neurotoxic potentials . Specifically, researchers have studied its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins .

Inflammatory Diseases

Another compound, 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, which shares a similar structure with the compound , has been synthesized and studied for its potential in regulating inflammatory diseases .

Drug Discovery

The same compound has been used in drug discovery, specifically in the identification and application of "privileged structures or scaffolds" . These privileged scaffolds are constructed from a rigid heterocyclic system, which determine the orientation type of different functional substituents in order to be recognized by a target molecule .

Therapeutic Activities

Derivatives of kojic acid and isoxazol-5(4H)-one, which are part of the structure of the compound , have shown diverse therapeutic activities . These include antibacterial, antidiabetic, anticancer activities, and inhibition of human neutrophil’s elastase .

properties

IUPAC Name

2-[(4-bromophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O2/c1-10-8-22-13-14(19-16(22)20(10)2)21(3)17(25)23(15(13)24)9-11-4-6-12(18)7-5-11/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKXBWAEOTXBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione

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